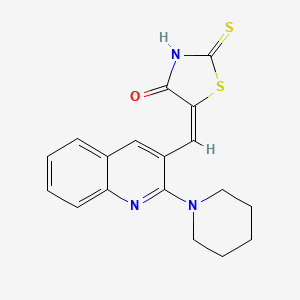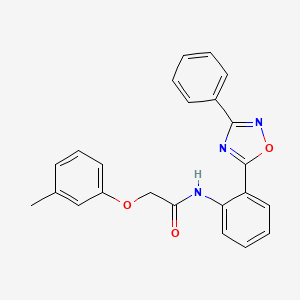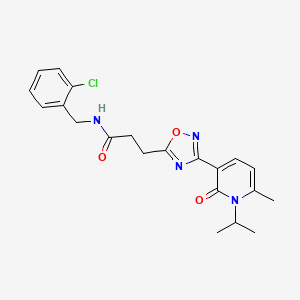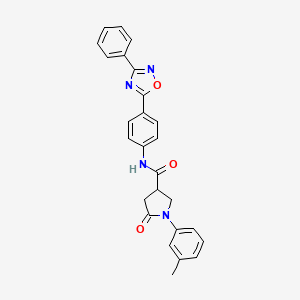
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide, also known as FMA-1, is a chemical compound that is extensively studied for its potential applications in scientific research. FMA-1 is a derivative of hydroxyquinoline, which is a well-known compound with various biological activities.
作用機序
The mechanism of action of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and differentiation. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under a wide range of conditions, which makes it suitable for use in various types of experiments. However, this compound has some limitations. It is relatively insoluble in water, which may limit its use in certain types of experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical research.
将来の方向性
There are several future directions for the study of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide. One possible direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to study its potential use as an anti-viral agent. Additionally, the development of new derivatives of this compound with improved solubility and bioavailability may be an interesting avenue for future research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its synthesis is relatively simple, and it has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in clinical research.
合成法
The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide involves the reaction of 2-hydroxy-3-(furan-2-ylmethyl)quinoline with 3-methylbutanoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)10-19(23)22(13-17-7-5-9-25-17)12-16-11-15-6-3-4-8-18(15)21-20(16)24/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCMFILJJOHFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=CO1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691655.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)

